Biochemical Potency Comparison: mIDH1-IN-1 vs. Clinical and Tool Compounds
mIDH1-IN-1 demonstrates a biochemical IC50 of 961.5 nM against mutant IDH1 . This value is approximately 80-fold less potent than ivosidenib (AG-120), which exhibits an IC50 of 12 nM against IDH1 R132H [1]. The difference is even more pronounced when compared to vorasidenib (AG-881), which displays an IC50 range of 0.04–22 nM against various IDH1 mutants . GSK864, another tool compound, inhibits IDH1 R132H with an IC50 of 15.2 nM, representing a ~63-fold potency advantage over mIDH1-IN-1 . These quantitative disparities underscore the unique potency profile of mIDH1-IN-1 within the IDH1 inhibitor class.
| Evidence Dimension | Biochemical inhibitory potency against mutant IDH1 |
|---|---|
| Target Compound Data | IC50 = 961.5 nM (IDH1 mutant) |
| Comparator Or Baseline | Ivosidenib (AG-120): IC50 = 12 nM (IDH1 R132H); Vorasidenib (AG-881): IC50 range = 0.04–22 nM (various IDH1 mutants); GSK864: IC50 = 15.2 nM (IDH1 R132H) |
| Quantified Difference | mIDH1-IN-1 is ~80-fold less potent than ivosidenib; ~44- to 24,000-fold less potent than vorasidenib; ~63-fold less potent than GSK864 |
| Conditions | In vitro biochemical enzymatic assay using recombinant mutant IDH1 protein |
Why This Matters
The distinct potency tier of mIDH1-IN-1 makes it suitable for studies requiring a less potent tool compound, such as those probing dose-response relationships or examining effects in systems where high-potency inhibitors may cause excessive target saturation.
- [1] ActiveInhibitor. (2023). Ivosidenib (AG-120) – Product Datasheet. Retrieved April 18, 2026. View Source
